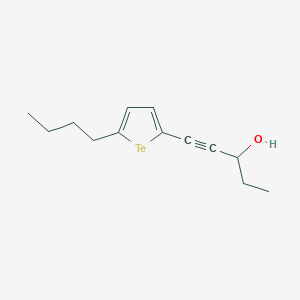
1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol is a chemical compound that belongs to the class of organotellurium compounds It features a tellurophene ring substituted with a butyl group and a pentyn-3-ol chain
Métodos De Preparación
The synthesis of 1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol typically involves the following steps:
Formation of the Tellurophene Ring: The tellurophene ring can be synthesized through the reaction of tellurium with a suitable diene or alkyne under specific conditions.
Substitution with Butyl Group: The butyl group is introduced via a substitution reaction, often using butyl lithium or a similar reagent.
Attachment of the Pentyn-3-ol Chain: The final step involves the coupling of the tellurophene ring with a pentyn-3-ol chain. This can be achieved through a palladium-catalyzed cross-coupling reaction or other suitable methods.
Análisis De Reacciones Químicas
1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form telluroxides or tellurones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form tellurides using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butyl group or the hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: The alkyne moiety allows for coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Aplicaciones Científicas De Investigación
1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organotellurium compounds.
Materials Science: The compound’s unique electronic properties make it useful in the development of novel materials, including semiconductors and conductive polymers.
Biological Studies: Organotellurium compounds are studied for their potential biological activities, including antioxidant and anticancer properties.
Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions.
Mecanismo De Acción
The mechanism of action of 1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol involves its interaction with molecular targets through its tellurium atom. The tellurium atom can form bonds with various substrates, facilitating reactions such as oxidation and reduction. The compound’s alkyne and hydroxyl groups also contribute to its reactivity, allowing it to participate in a wide range of chemical transformations.
Comparación Con Compuestos Similares
1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol can be compared with other organotellurium compounds such as:
1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol: Similar structure but with a methyl group instead of a hydroxyl group.
1-(5-Butyltellurophen-2-yl)hex-1-yn-3-ol: Similar structure but with a hexyn-3-ol chain instead of a pentyn-3-ol chain.
1-(5-Butyltellurophen-2-yl)pent-1-yn-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
Propiedades
Número CAS |
920977-18-0 |
|---|---|
Fórmula molecular |
C13H18OTe |
Peso molecular |
317.9 g/mol |
Nombre IUPAC |
1-(5-butyltellurophen-2-yl)pent-1-yn-3-ol |
InChI |
InChI=1S/C13H18OTe/c1-3-5-6-12-9-10-13(15-12)8-7-11(14)4-2/h9-11,14H,3-6H2,1-2H3 |
Clave InChI |
ZMWATTQIIKEREF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C([Te]1)C#CC(CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


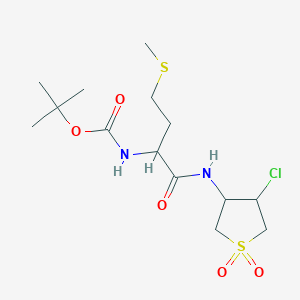
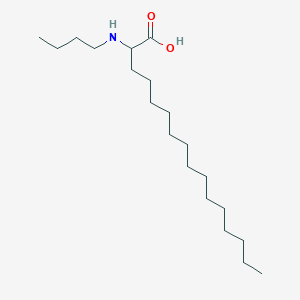
![4-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12623263.png)
![(2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B12623268.png)
![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile)](/img/structure/B12623276.png)
![1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B12623277.png)
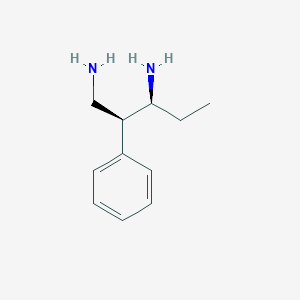
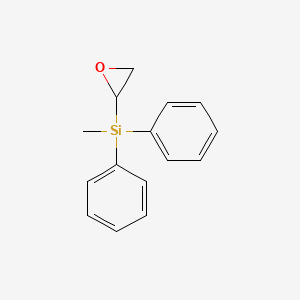
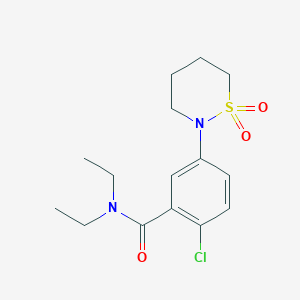
![4-[(But-2-en-1-yl)oxy]benzoic acid](/img/structure/B12623307.png)
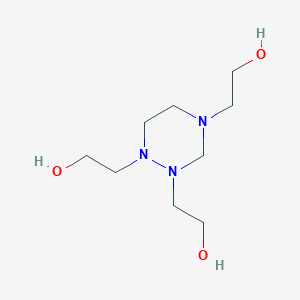
![4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate](/img/structure/B12623329.png)
![7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B12623333.png)
![4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12623334.png)
